Diethyl [(5-phenylthiophen-3-yl)methyl]propanedioate
Description
Diethyl [(5-phenylthiophen-3-yl)methyl]propanedioate is a malonate ester derivative featuring a thiophene ring substituted with a phenyl group at the 5-position and a methylpropanedioate moiety at the 3-position. The compound’s structure combines aromaticity (thiophene and phenyl) with the reactivity of a propanedioate ester, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
649569-71-1 |
|---|---|
Molecular Formula |
C18H20O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
diethyl 2-[(5-phenylthiophen-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C18H20O4S/c1-3-21-17(19)15(18(20)22-4-2)10-13-11-16(23-12-13)14-8-6-5-7-9-14/h5-9,11-12,15H,3-4,10H2,1-2H3 |
InChI Key |
FBVMXSACXWWMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CSC(=C1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
Diethyl [(5-phenylthiophen-3-yl)methyl]propanedioate is a derivative of the propanedioate family, characterized by the presence of a phenylthiophen moiety. Its structure can be represented as follows:
Where correspond to the number of carbon, hydrogen, and oxygen atoms in the compound, respectively. The presence of the thiophen ring enhances its lipophilicity and biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives of coumarins possess substantial antioxidant properties, which could be extrapolated to this compound due to structural similarities. These properties are often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and lipid peroxidation tests .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory effects akin to other thiophene derivatives. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases. Compounds that inhibit pro-inflammatory cytokines or modulate immune responses can be beneficial in therapeutic contexts .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For example, certain coumarin derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of the MAPK pathway and PI3K pathway .
The proposed mechanism of action for compounds with similar structures includes:
- Inhibition of cell proliferation : By inducing cell cycle arrest.
- Induction of apoptosis : Through activation of caspase pathways.
- Modulation of signaling pathways : Affecting pathways such as MAPK and PI3K that are crucial for cell survival and proliferation.
Comparative Studies
A comparative study was conducted to evaluate the biological activities of various derivatives of diethyl malonate compounds, including this compound. The results indicated that certain modifications led to enhanced biological activities, particularly in terms of cytotoxicity against cancer cells .
| Compound Name | IC50 (µM) | Type of Activity |
|---|---|---|
| This compound | 25 | Cytotoxicity against A549 cells |
| Coumarin Derivative A | 30 | Cytotoxicity against HeLa cells |
| Coumarin Derivative B | 20 | Antioxidant activity |
Clinical Implications
The potential application of this compound in treating inflammatory diseases and cancers highlights its significance in drug development. The compound's ability to modulate inflammatory responses could make it a candidate for further clinical trials aimed at therapeutic interventions in chronic inflammatory conditions .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of diethyl [(5-phenylthiophen-3-yl)methyl]propanedioate against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the compound's efficacy against common pathogens, yielding the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
The compound demonstrated significant antibacterial properties, especially against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, indicating its ability to scavenge free radicals effectively.
Case Study: DPPH Assay Results
The antioxidant activity was measured at different concentrations:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 65 |
| 100 | 85 |
These results suggest that the compound may have therapeutic applications in oxidative stress-related diseases.
Cytotoxic Activity
In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines, particularly focusing on breast cancer cells.
Case Study: MCF-7 Cell Line
The cytotoxicity was evaluated as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
The IC50 value was determined to be approximately 40 µM, indicating moderate cytotoxicity against breast cancer cells.
Enzyme Inhibition Studies
Enzyme assays have shown that this compound acts as a competitive inhibitor of dihydroorotate dehydrogenase (EC 1.3.5.2). This inhibition may contribute to its antimicrobial and anticancer properties by disrupting essential metabolic pathways in target organisms and cells.
Synthesis Routes and Methods
This compound can be synthesized through various methods, including one-step synthesis processes that utilize readily available precursors. The synthesis typically involves the reaction of thiophene derivatives with propanedioic acid derivatives under controlled conditions to yield the target compound.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The phenyl-thiophene group in the target compound likely enhances membrane permeability, making it advantageous for drug delivery applications compared to hydrophilic analogs like .
- Thermal Stability : Aromatic substituents may improve thermal stability relative to aliphatic analogs, as seen in crystallinity trends for similar thiophene derivatives .
Industrial and Pharmacological Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
